Thialdine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thialdine is synthesized by passing hydrogen sulfide through a solution of acetaldehyde ammonia trimer, resulting in the crystallization of this compound from the solution . The reaction can be represented as follows: [ 3 \text{CH}_3\text{CHO} + 3 \text{NH}_3 \rightarrow (\text{CH}_3\text{CHNH})_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound can be produced using the Likens–Nickerson extraction method, which involves simultaneous distillation and extraction . This method is particularly useful for isolating this compound from meat products where it forms as an artefact during sample preparation .
Chemical Reactions Analysis
Types of Reactions
Thialdine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur compounds .
Scientific Research Applications
Thialdine has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: This compound and its derivatives are investigated for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of thialdine involves its interaction with various molecular targets and pathways. This compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Thialdine is similar to other sulfur-containing heterocycles such as thiazoles and dithiazines . it is unique in its specific structure and properties, which make it particularly useful as a flavoring agent and in industrial applications . Similar compounds include:
Thiazole: Known for its presence in various natural products and pharmaceuticals.
Dithiazine: Used in similar applications as this compound but with different structural features and properties.
This compound’s unique combination of sulfur and nitrogen atoms in its ring structure distinguishes it from these similar compounds and contributes to its specific chemical and physical properties .
Properties
IUPAC Name |
2,4,6-trimethyl-1,3,5-dithiazinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS2/c1-4-7-5(2)9-6(3)8-4/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMVFHKKLDGLJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(SC(S1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862338 | |
Record name | 2,4,6-Trimethyl-1,3,5-dithiazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline solid; roasted, meaty odour | |
Record name | 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/982/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, heptane, triacetin, Miscible at room temperature (in ethanol) | |
Record name | 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/982/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
86241-90-9, 638-17-5 | |
Record name | Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86241-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethyldihydro-1,3,5-dithiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086241909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC418 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Trimethyl-1,3,5-dithiazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydro-2,4,6-trimethyl-1,3,5-dithiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Thialdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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